Essential Fatty Acid (EFA) Activity: Relief of EFA Deficiency Symptoms Compared to Inactive Hydrocarbon Analog
In an in vivo study on EFA-deficient male rats, only 9,12-Octadecadien-1-ol (linoleyl alcohol) relieved the symptoms of essential fatty acid deficiency, whereas its direct hydrocarbon analog, octadecadiene, did not. Instead, octadecadiene acted as a severe skin irritant and induced fatty livers, demonstrating that the terminal hydroxyl group is essential for beneficial bioactivity and that the hydrocarbon analog is toxic in this context [1].
| Evidence Dimension | In vivo EFA Deficiency Symptom Relief |
|---|---|
| Target Compound Data | Relieved symptoms of EFA deficiency; stimulated growth; induced beneficial changes in heart tissue PUFA content similar to linoleic acid |
| Comparator Or Baseline | Octadecadiene (hydrocarbon analog): Did not relieve EFA deficiency; acted as a severe skin irritant; induced fatty livers |
| Quantified Difference | Qualitative: Target compound was active (EFA deficiency relief), comparator was inactive and toxic. |
| Conditions | In vivo rat model; EFA-deficient male rats; assessment of growth, skin condition, liver histology, and heart lipid PUFA profiles. |
Why This Matters
This demonstrates that 9,12-Octadecadien-1-ol possesses a unique, hydroxyl-dependent in vivo bioactivity not shared by its hydrocarbon analog, which is critical for studies on EFA metabolism and lipid signaling.
- [1] Aaes-Jørgensen, E., Privett, O. S., & Holman, R. T. (1959). Essential Fatty Acid Activities of Hydrocarbons and Alcohols Analogous to Linoleate and Linolenate. The Journal of Nutrition, 67(3), 413-421. View Source
